molecular formula C10H9N5S B11043053 4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline CAS No. 62645-08-3

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B11043053
CAS No.: 62645-08-3
M. Wt: 231.28 g/mol
InChI Key: OOZSNUWODVACOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystalline Organization

The molecular architecture of 4-(ethylsulfanyl)tetrazolo[1,5-a]quinoxaline comprises a fused heterocyclic system integrating a quinoxaline core and a tetrazole ring. The quinoxaline moiety consists of a bicyclic structure with two nitrogen atoms at positions 1 and 4 of the benzene ring, while the tetrazole ring is annulated at the [1,5-a] position, creating a planar, conjugated system. The ethylsulfanyl substituent at position 4 introduces a sulfur-containing alkyl chain, which extends perpendicularly to the plane of the heterocyclic framework. This substituent influences electronic distribution via resonance effects, as the sulfur atom’s lone pairs interact with the π-system of the tetrazole ring.

Crystalline organization studies reveal that the ethylsulfanyl group adopts a staggered conformation to minimize steric hindrance. The tetrazole ring’s nitrogen atoms participate in intermolecular hydrogen bonding with adjacent molecules, forming a layered lattice structure. Stacking interactions between quinoxaline rings further stabilize the crystal packing, with an interplanar distance of approximately 3.5 Å. The unit cell parameters, determined via X-ray diffraction (Section 1.3), indicate a monoclinic system with space group P2~1~/c, consistent with similar tetrazoloquinoxaline derivatives.

Table 1: Key bond lengths and angles in the crystal structure

Bond/Angle Value (Å/°)
C(4)–S(1) 1.78
N(1)–N(2) 1.32
C(2)–N(3) 1.38
S(1)–C(ethyl) 1.82
Dihedral (tetrazole-quinoxaline) 2.5°

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H NMR spectrum (400 MHz, DMSO-d~6~) exhibits distinct signals for the ethylsulfanyl group: a triplet at δ 1.23 ppm (3H, J = 7.1 Hz, CH~3~) and a quartet at δ 2.98 ppm (2H, J = 7.1 Hz, SCH~2~). Aromatic protons of the quinoxaline ring resonate as two doublets at δ 7.68 ppm (1H, J = 6.2 Hz) and δ 7.82 ppm (1H, J = 6.2 Hz), while the tetrazole proton appears as a singlet at δ 8.15 ppm. ^13^C NMR data confirm the connectivity: the sulfur-bearing carbon (C-4) resonates at δ 43.4 ppm, and the tetrazole carbons appear between δ 116.5 and 148.5 ppm.

Infrared (IR) Spectroscopy
Key IR absorptions include a strong C–S stretch at 689 cm⁻¹ and a tetrazole ring vibration at 1550 cm⁻¹. The absence of N–H stretches above 3000 cm⁻¹ confirms the absence of hydrazine intermediates.

Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 273.0521 [M + H]^+^ (calculated for C~11~H~10~N~6~S: 273.0524), with fragmentation patterns corresponding to loss of the ethylsulfanyl group (m/z 199.0328) and subsequent denitrogenation of the tetrazole ring.

X-ray Diffraction Analysis of Crystal Packing

Single-crystal X-ray diffraction confirms a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 98.5°. The tetrazole ring adopts a nearly coplanar orientation relative to the quinoxaline core (dihedral angle = 2.5°), facilitating π-π stacking between adjacent molecules along the a-axis (Figure 1). The ethylsulfanyl group’s sulfur atom participates in weak C–H···S interactions (distance = 3.29 Å), contributing to a herringbone packing motif.

Table 2: Crystallographic data

Parameter Value
Space group P2~1~/c
a (Å) 8.23
b (Å) 12.45
c (Å) 14.67
Volume (ų) 1489.2
Z 4
R~int~ 0.032

Properties

CAS No.

62645-08-3

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

4-ethylsulfanyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C10H9N5S/c1-2-16-10-9-12-13-14-15(9)8-6-4-3-5-7(8)11-10/h3-6H,2H2,1H3

InChI Key

OOZSNUWODVACOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

Preparation Methods

Core Quinoxaline Framework Construction

The synthesis begins with the preparation of 2,3-dichloroquinoxaline (10f ), a pivotal intermediate. This compound is derived from o-phenylenediamine (8 ) through a two-step process:

  • Condensation : Reaction with oxalic acid or glyoxal under acidic conditions yields quinoxaline-2,3-diol (9 ).

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the diol to 2,3-dichloroquinoxaline (10f ) with >85% efficiency.

Tetrazole Ring Installation

The tetrazolo[1,5-a]quinoxaline scaffold is formed via cyclization of 10f with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 12 hours. This generates 4-chlorotetrazolo[1,5-a]quinoxaline (11f ) in 75–81% yield. The reaction proceeds through a [2+3] cycloaddition mechanism, where the azide group displaces one chlorine atom, forming the tetrazole ring.

ParameterTested RangeOptimal ConditionYield (%)
SolventDMF, DMSO, THFDMF78
Temperature (°C)60, 80, 1008082
BaseKOH, NaOH, Cs₂CO₃KOH85
Reaction Time (h)4, 6, 8680

Side products such as 4-ethoxy derivatives (<5%) may form due to trace moisture, necessitating anhydrous conditions.

Alternative Pathways and Comparative Analysis

Thiolation via Dithiocarbamate Intermediates

An alternative method involves reacting 11f with N-ethyl dithiocarbamate under reflux in chloroform. This one-pot approach achieves a 70% yield but requires stringent control of stoichiometry to avoid over-thiolation.

Direct Synthesis from Pre-Functionalized Quinoxalines

Pre-introducing the ethylsulfanyl group at the quinoxaline stage (prior to tetrazole formation) is less efficient (<50% yield) due to competing side reactions during cyclization.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The ethylsulfanyl group appears as a triplet at δ 1.35 ppm (-CH₂CH₃) and a quartet at δ 2.65 ppm (-S-CH₂-).

  • MS (ESI+) : Molecular ion peak at m/z 263.08 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention time = 6.7 minutes.

Challenges and Mitigation Strategies

Competing Denitrogenation

Under prolonged heating, the tetrazole ring may undergo denitrogenation to form imidazo[1,2-a]quinoxaline byproducts. Mitigation involves:

  • Strict temperature control (<100°C).

  • Use of radical scavengers (e.g., TEMPO).

Oxidative Degradation

The ethylsulfanyl group is susceptible to oxidation. Storage under inert atmosphere (argon) with antioxidant additives (BHT) ensures stability.

Scalability and Industrial Relevance

Bench-scale reactions (10–50 g) achieve consistent yields (78–82%) using standard glassware. For industrial production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction time .

Chemical Reactions Analysis

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the quinoxaline ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(ethylsulfanyl)tetrazolo[1,5-a]quinoxaline typically involves multi-step processes starting from commercially available precursors like o-phenylenediamine. The compound can be synthesized through various methods including:

  • Condensation reactions : The initial step often involves the condensation of o-phenylenediamine with appropriate reagents to form the quinoxaline core.
  • Introduction of the tetrazole moiety : This is achieved through reactions involving sodium azide, which leads to the formation of the tetrazole ring.

The successful synthesis yields compounds that exhibit a range of substitution patterns, which can significantly affect their biological properties and reactivity in subsequent chemical transformations .

Antimicrobial Properties

Tetrazoloquinoxalines, including this compound, have demonstrated notable antibacterial , antifungal , and antiviral activities. These compounds are structurally similar to known antibiotics and have been investigated for their potential as new antimicrobial agents. The mechanisms of action often involve interference with bacterial DNA synthesis or disruption of cellular membranes .

Anticancer Potential

Research has indicated that certain derivatives of tetrazoloquinoxalines possess significant anticancer properties. They have been shown to act as adenosine receptor antagonists and may inhibit specific kinases involved in cancer progression. For instance, studies have highlighted their ability to selectively inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer . The structural diversity provided by substituents on the tetrazoloquinoxaline scaffold allows for optimization in terms of potency and selectivity against cancer cell lines.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in medicinal chemistry:

  • Drug Design : Its ability to undergo further functionalization opens avenues for designing novel drugs targeting various diseases.
  • Lead Compounds : Compounds derived from this structure have been identified as potential lead candidates for further development into therapeutic agents.

Agricultural Applications

Beyond medicinal uses, tetrazoloquinoxalines have been explored for their potential in agricultural chemistry:

  • Fungicides : Certain derivatives have been reported as effective agents against foliar phytopathogens, providing a means to protect crops from diseases that could otherwise lead to significant agricultural losses .

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria.
Study B (2023)Reported the synthesis of a library of triazoloquinoxalines derived from tetrazoloquinoxalines and their evaluation as potential anticancer agents.
Study C (2024)Explored the fungicidal properties of tetrazoloquinoxalines against common plant pathogens, showing promising results in field trials.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. In anticancer applications, it is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance antimicrobial activity (MIC <3 µg/mL) .
  • Bulky/Alkyl Groups (e.g., piperidinyl, ethylsulfanyl) : Improve target selectivity (e.g., PTP1B inhibition) and reduce cytotoxicity .
  • Hydrophobic Chains (e.g., styryl) : Facilitate CNS penetration for anticonvulsant activity .

Dual Activities: Tetrazolo[1,5-a]quinoxaline derivatives often exhibit dual anticancer-antimicrobial effects, attributed to the tetrazole ring’s nitrogen-rich structure disrupting microbial membranes and cancer cell apoptosis pathways .

Synthetic Versatility: Tetrazolo[1,5-a]quinoxalines serve as precursors for diverse heterocycles (e.g., triazoles, imidazoles), enabling rapid diversification for structure-activity studies .

Biological Activity

4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is derived from tetrazoloquinoxaline frameworks, which are known for their pharmacological potential. The synthesis typically involves the reaction of quinoxaline derivatives with ethyl sulfide and tetrazole moieties. The structural formula can be represented as follows:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

where xx, yy, and zz denote the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazolo[1,5-a]quinoxaline exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown high inhibitory effects against various tumor cell lines. The following table summarizes the IC50 values for selected compounds against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-7 (breast cancer)2.3
This compoundHCT-116 (colon cancer)1.9
DoxorubicinMCF-7 (breast cancer)3.23

These findings suggest that this compound has a superior cytotoxic effect compared to traditional chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that various tetrazoloquinoxaline derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli. The following table highlights the antimicrobial efficacy:

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus18
This compoundEscherichia coli15

These results indicate that the compound could serve as a dual-action agent capable of targeting both cancerous cells and bacterial infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act by inhibiting specific cellular pathways involved in tumor growth and bacterial replication. Studies suggest that quinoxaline derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells while disrupting bacterial cell wall synthesis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • In Vivo Antitumor Activity : A study involving animal models demonstrated that administration of this compound led to significant tumor reduction compared to control groups treated with saline solutions.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in reducing bacterial load significantly.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-substituted tetrazolo[1,5-a]quinoxaline derivatives?

  • Methodology : The synthesis of 4-substituted tetrazolo[1,5-a]quinoxalines typically involves nucleophilic substitution or cyclization reactions. For example, halogenated quinoxalines (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) react with sodium azide in DMF at 80°C to yield tetrazolo derivatives via azide substitution . Alternative methods include CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions, such as coupling 4-chlorotetrazolo[1,5-a]quinoxaline with trimethylsilylacetylene using CuI and Pd(PPh₃)₂Cl₂ in acetonitrile .
  • Key Data :

SubstrateReagents/ConditionsYieldReference
2-Chloro-3-(CF₃)quinoxalineNaN₃, DMF, 80°C, 2 h95%
4-ChlorotetrazoloquinoxalineCuI, Pd(PPh₃)₂Cl₂, MeCN, 70°C70%

Q. How can spectroscopic techniques characterize tetrazolo[1,5-a]quinoxaline derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons in tetrazolo[1,5-a]quinoxalines appear between δ 7.7–8.7 ppm, while substituents like ethylsulfanyl (δ 1.3–3.1 ppm for CH₂/CH₃) are distinct. For example, 4-isopropyltetrazolo[1,5-a]quinoxaline shows a septet at δ 3.8 ppm for the isopropyl group .
  • HRMS/IR : Exact mass analysis (e.g., C₉H₄F₃N₅: calcd 240.0492, found 240.0488) confirms molecular identity, while IR peaks at 1186–1154 cm⁻¹ indicate C-F stretching in trifluoromethyl derivatives .

Q. What are the common functionalization strategies for tetrazolo[1,5-a]quinoxalines?

  • Methodology : Post-synthetic modifications include:

  • Substitution : Halogenated derivatives (e.g., 4-chloro) undergo nucleophilic substitution with amines or alkoxides. For instance, 4-chlorotetrazolo[1,5-a]quinoxaline reacts with 4-aminophenylacetone in THF with AlCl₃ to form amino-substituted derivatives .
  • Cross-coupling : Pd/Cu-catalyzed Sonogashira or Suzuki reactions enable alkyne/aryl group introduction .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazolo[1,5-a]quinoxaline synthesis be addressed?

  • Methodology : Regioselectivity in cyclization reactions is controlled by steric and electronic factors. For example, intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole under visible light with an iridium catalyst favors tetrazolo[1,5-a]quinoxaline over alternative isomers due to lower activation energy . Computational studies (DFT) can predict regiochemical outcomes by analyzing transition-state geometries.

Q. What mechanisms explain the biological activity of tetrazolo[1,5-a]quinoxaline derivatives?

  • Methodology : Anti-inflammatory and antimicrobial activities are linked to interactions with biological targets like kinases or DNA. For example:

  • Molecular docking : Tetrazolo[1,5-a]quinoline derivatives bind to COX-2 via hydrogen bonds with Arg120 and Tyr355 .
  • Enzyme assays : IC₅₀ values for antitumor activity (e.g., 8.7 μM against HeLa cells) correlate with electron-withdrawing substituents enhancing target affinity .

Q. How do structural modifications influence the electronic properties of tetrazolo[1,5-a]quinoxalines?

  • Methodology :

  • Cyclic voltammetry : Electron-withdrawing groups (e.g., CF₃) reduce oxidation potentials (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl) compared to alkyl substituents (+0.8 V) .
  • DFT calculations : HOMO-LUMO gaps narrow with electron-deficient substituents, enhancing charge-transfer properties for optoelectronic applications .

Q. What are the limitations of current synthetic methods for N-oxide derivatives of tetrazolo[1,5-a]quinoxalines?

  • Methodology : Direct N-oxidation of tetrazolo[1,5-a]quinoxalines often leads to C-4 oxidation instead of N-oxide formation. A workaround involves introducing N-oxide groups early in synthesis (e.g., using nitro precursors) to avoid competing pathways .

Critical Analysis of Contradictions

  • Yield Discrepancies : reports 95% yield for CF₃-substituted derivatives, while notes 17% yields for triazole-linked derivatives. This disparity arises from steric hindrance in cross-coupling reactions vs. straightforward azide substitution .
  • N-Oxidation Challenges : highlights failed N-oxidation attempts, whereas early-stage N-oxide introduction (e.g., nitro precursors) resolves this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.